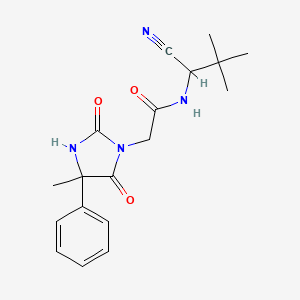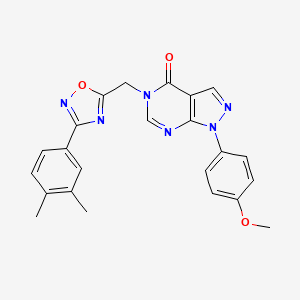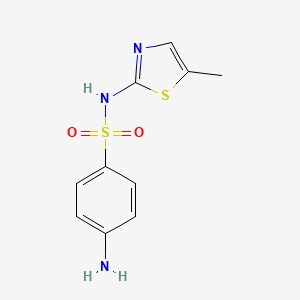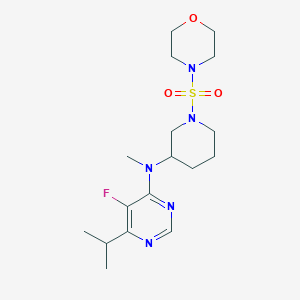![molecular formula C12H14Cl2N4S B3018567 5-[(3,4-Dichlorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine CAS No. 691397-82-7](/img/structure/B3018567.png)
5-[(3,4-Dichlorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-[(3,4-Dichlorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. The structure of this compound suggests it is a part of a broader class of triazole derivatives that have been synthesized and studied for various properties, including their potential biological activities and their structural characteristics.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the condensation of various precursors, such as triazoles with halogenated compounds, followed by reactions like chlorination, esterification, or amidation. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate involves condensation, chlorination, and esterification reactions . Similarly, the synthesis of other triazole derivatives may involve reactions with amines, aldehydes, or other functional groups to introduce various substituents onto the triazole ring .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as IR spectroscopy, 1H NMR, 13C NMR, and X-ray crystallography. These methods provide detailed information about the bonding and configuration of the molecules. For example, the crystal structure of a triazole derivative was determined to have an almost planar conformation and possesses (E) configuration with respect to the C=N double bond . The dihedral angles between the triazole ring and substituent groups can also be determined, which affects the overall shape and properties of the molecule .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions depending on their substituents. For example, the chlorine atom at the 5-position of a benzoquinone ring in a thiazole derivative can be substituted by an amino group in the presence of primary and secondary amines . The reactivity of the triazole ring can also be influenced by the presence of electron-releasing or electron-withdrawing groups, which can affect the tautomeric forms of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, can stabilize the crystal structure of these compounds . The electron-donating or electron-withdrawing nature of the substituents can also affect the compound's ability to form hydrogen bonds and, consequently, its solubility and melting point. Additionally, the antioxidant and antiradical activities of some triazole derivatives have been evaluated, indicating potential applications in medicinal chemistry .
Future Directions
properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N4S/c1-2-3-11-16-17-12(18(11)15)19-7-8-4-5-9(13)10(14)6-8/h4-6H,2-3,7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRCEHIDOIPZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3018485.png)

![(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B3018487.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)

![N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide](/img/structure/B3018493.png)


![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)

![3-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3018506.png)
![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)